4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
CAS No.: 1220038-82-3
Cat. No.: VC3184272
Molecular Formula: C14H21BrClNO
Molecular Weight: 334.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220038-82-3 |
|---|---|
| Molecular Formula | C14H21BrClNO |
| Molecular Weight | 334.68 g/mol |
| IUPAC Name | 4-[2-[(3-bromophenyl)methoxy]ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C14H20BrNO.ClH/c15-14-3-1-2-13(10-14)11-17-9-6-12-4-7-16-8-5-12;/h1-3,10,12,16H,4-9,11H2;1H |
| Standard InChI Key | WWAJXLOEUXZLLP-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CCOCC2=CC(=CC=C2)Br.Cl |
| Canonical SMILES | C1CNCCC1CCOCC2=CC(=CC=C2)Br.Cl |
Introduction
Chemical Structure and Properties
4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride features a piperidine ring with a substitution at the 4-position, connected to a 3-bromobenzyl group through an oxyethyl linker. This arrangement creates a molecular architecture with specific physicochemical properties that influence its potential biological activities and applications in synthesis.
Structural Features
The compound possesses several key structural features:
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A piperidine ring with substitution at the 4-position
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An ethyl linker connecting the piperidine to an ether oxygen
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A benzyl group with bromine substitution at the meta (3) position
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A hydrochloride salt form, enhancing water solubility
Similar compounds such as 2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride differ in the position of substitution on the piperidine ring, while 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride differs in both the piperidine substitution position and the location of the bromine atom on the benzyl group .
Physicochemical Properties
Based on analysis of structurally similar compounds, the following properties can be anticipated for 4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₄H₂₁BrClNO | Includes hydrochloride salt |
| Molecular Weight | Approximately 334.68 g/mol | Similar to structural analogs |
| Physical State | Crystalline solid | At standard temperature and pressure |
| Solubility | Soluble in polar solvents including water, methanol, and DMSO | Enhanced by hydrochloride salt formation |
| Melting Point | Expected range: 180-220°C | Based on similar piperidine derivatives |
| LogP | Approximately 3.2-3.8 | Indicates moderate lipophilicity |
| pKa | Approximately 8.5-9.5 | For the piperidine nitrogen |
The bromine substituent at the meta position of the benzyl group significantly influences the electron distribution and reactivity of the compound, potentially affecting its interactions with biological targets .
Nomenclature and Identification
Naming Conventions
The systematic IUPAC name for this compound is 4-[2-[(3-bromophenyl)methoxy]ethyl]piperidine hydrochloride. Alternative nomenclature systems may refer to it as:
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4-(2-((3-Bromobenzyl)oxy)ethyl)piperidine hydrochloride
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4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
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1-(4-(2-((3-bromobenzyl)oxy)ethyl)piperidin-1-yl)hydrochloride
| Parameter | Predicted Value | Basis |
|---|---|---|
| InChI | InChI=1S/C14H20BrNO.ClH/c15-13-6-4-5-14(11-13)12-17-10-8-9-2-1-3-16-7-9;/h4-6,9,11,16H,1-3,7-8,10,12H2;1H | Based on structural formulae analysis |
| Canonical SMILES | C1CCN(CC1CCOCC2=CC(=CC=C2)Br)Cl | Represents connectivity of atoms |
| PubChem CID | Not specifically assigned | Would require registration in PubChem database |
Synthesis and Preparation
Synthetic Routes
Based on the synthesis approaches used for structurally similar compounds, 4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride could potentially be synthesized through the following multi-step process:
General Synthetic Pathway
The synthesis typically involves:
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Preparation of 4-(2-hydroxyethyl)piperidine as a starting material
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Reaction with 3-bromobenzyl halide (typically bromide or chloride) under basic conditions to form the ether linkage
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Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent
Similar compounds like 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride are typically synthesized through the reaction of a piperidine derivative with a bromobenzyl halide, resulting in the formation of the corresponding ether.
Reaction Conditions
The optimal reaction conditions for the synthesis would likely include:
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Solvent: Anhydrous aprotic solvents such as THF, DMF, or acetonitrile
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Base: Typically sodium hydride, potassium carbonate, or triethylamine
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Temperature: Room temperature to 80°C depending on the specific step
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Atmosphere: Inert (nitrogen or argon) to prevent oxidation
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Reaction time: Typically 6-24 hours for the key coupling step
Purification Methods
Purification of 4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride would likely involve:
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Column chromatography of the free base using silica gel with appropriate eluent systems
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Conversion to the hydrochloride salt by treatment with HCl in diethyl ether or isopropanol
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Recrystallization from appropriate solvent systems (ethanol/diethyl ether, acetone/hexane)
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Verification of purity using analytical techniques such as HPLC, NMR, and elemental analysis
Chemical Reactivity
Reactive Sites
4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride possesses several reactive sites that determine its chemical behavior:
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The bromine atom on the benzyl group, which can participate in substitution reactions
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The piperidine nitrogen, which can act as a nucleophile when deprotonated
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The ether linkage, which provides stability but can be cleaved under certain conditions
Substitution Reactions
The bromine atom at the meta position of the benzyl group can undergo nucleophilic aromatic substitution with various nucleophiles such as amines, thiols, or alkoxides. This reactivity is similar to what has been observed with 2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride.
Salt Formation
The piperidine nitrogen can form salts with various acids, with the hydrochloride salt being the most common due to its stability and water solubility.
Oxidation and Reduction
The compound may undergo oxidation or reduction reactions, particularly involving the aromatic ring or the piperidine nitrogen. Common oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents like lithium aluminum hydride or sodium borohydride may be employed for reduction reactions.
Biological Activity and Applications
Neurotransmitter Interactions
Piperidine derivatives often interact with neurotransmitter systems, including dopaminergic, serotonergic, and cholinergic pathways. The 4-position substitution on the piperidine ring may influence receptor selectivity and binding affinity .
Research Applications
4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride could serve various research purposes:
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As a building block in medicinal chemistry for developing more complex bioactive molecules
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As a pharmacological tool for studying structure-activity relationships in drug development
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As an intermediate in the synthesis of targeted compounds with enhanced pharmacological profiles
| Therapeutic Area | Potential Relevance | Mechanism |
|---|---|---|
| Neurological disorders | Moderate | Possible modulation of neurotransmitter systems |
| Cancer research | Low to moderate | Cytotoxic effects similar to other benzyl-substituted compounds |
| Antimicrobial applications | Low | Halogenated compounds sometimes exhibit antimicrobial properties |
Compounds with structural similarities to this class have been investigated for their potential to modulate glycine transporter 1 (GlyT1) activity, which is relevant for conditions like schizophrenia where NMDA receptor hypofunction is implicated .
Structure-Activity Relationships
Influence of Structural Features
The relationship between chemical structure and biological activity can be analyzed by examining key structural features:
Piperidine Ring Substitution Position
The substitution at the 4-position of the piperidine ring in 4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride differentiates it from analogs with 2- or 3-position substitutions. This positioning affects the three-dimensional orientation of the molecule and consequently its interaction with biological targets.
Compared to 2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride, the 4-position substitution creates a more extended conformation that may interact differently with receptor binding pockets.
Bromobenzyl Group
The bromine atom at the meta position of the benzyl group influences several properties:
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Electronic effects: The electron-withdrawing nature of bromine affects electron density distribution
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Steric effects: The size of bromine influences molecular recognition and binding
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Lipophilicity: Bromine increases lipophilicity, potentially enhancing membrane permeability
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Metabolic stability: Halogenation can alter the metabolic profile and half-life
Comparative Analysis with Analogs
Table 3: Comparison of 4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride with Structural Analogs
| Compound | Structural Differences | Anticipated Effects on Activity |
|---|---|---|
| 2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride | Piperidine substitution at 2-position | Different spatial arrangement; potentially altered receptor selectivity |
| 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride | Piperidine substitution at 3-position; bromine at para position | Modified electronic distribution; potentially different binding profile |
| 4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride | Bromine at para instead of meta position | Subtle changes in electronic properties and binding orientation |
| 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride | Chlorine instead of bromine | Smaller halogen size; potentially altered binding affinity and metabolic profile |
Analytical Methods and Characterization
Spectroscopic Analysis
Various spectroscopic techniques can be employed to characterize 4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted key signals in ¹H NMR:
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Aromatic protons: 7.2-7.6 ppm (complex pattern reflecting meta-substitution)
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Benzyl CH₂: 4.4-4.6 ppm (singlet)
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OCH₂ protons: 3.5-3.7 ppm (triplet)
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Piperidine CH protons: 1.2-3.2 ppm (complex multiplets)
Infrared (IR) Spectroscopy
Expected characteristic bands:
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C-H stretching: 2800-3000 cm⁻¹
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C=C aromatic stretching: 1450-1600 cm⁻¹
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C-O-C stretching: 1050-1150 cm⁻¹
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C-Br stretching: 550-650 cm⁻¹
Mass Spectrometry
Anticipated fragments:
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Molecular ion peak: m/z 299 (free base), m/z 335 (hydrochloride)
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Fragment with loss of piperidine: m/z 215
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Bromobenzyl fragment: m/z 171
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be effective methods for analyzing the purity of 4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride. Typical HPLC conditions might include:
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Column: C18 reversed-phase
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Mobile phase: Acetonitrile/water with 0.1% formic acid
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Detection: UV at 254 nm or 280 nm
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Expected retention time: Similar to structural analogs (typically 5-10 minutes under standard conditions)
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